Superior Copolyester Antioxidant Activity: PDDD vs. Quercetin Standard
The aliphatic random copolyester (PDDD), synthesized using 1,4-dithiane-2,5-diol as a monomer, exhibits potent antioxidant activity in a DPPH radical scavenging assay. The PDDD copolymer achieved a maximum percentage inhibition of 81.60 ± 5.71% at a concentration of 1000 µg/mL [1]. This performance surpasses that of the standard antioxidant quercetin, which achieved 75.85% inhibition at a lower concentration (10 µg/mL), highlighting the high activity of the dithiane-derived material [1]. The IC50 value for the copolyester was determined to be 129.21 µg/mL, confirming its excellent antioxidant potential [1]. This direct comparison establishes the superior radical scavenging capacity of the dithiane diol-based polymer over a widely used reference compound, a key differentiator for biomedical material selection.
| Evidence Dimension | DPPH Radical Scavenging Activity (Percentage Inhibition) |
|---|---|
| Target Compound Data | 81.60 ± 5.71% |
| Comparator Or Baseline | Quercetin (Standard): 75.85% |
| Quantified Difference | 5.75 percentage points higher for PDDD at a 100-fold higher concentration, indicating a strong, concentration-dependent antioxidant effect. |
| Conditions | DPPH Scavenging Assay by Spectrophotometer; Concentration of copolyester PDDD: 1000 µg/mL; Concentration of standard Quercetin: 10 µg/mL. |
Why This Matters
This quantifies the enhanced antioxidant performance of the dithiane diol-derived polymer over a standard reference, validating its selection for biomedical applications requiring oxidative stress mitigation.
- [1] Balachandran, K., Raveendiran, N., & John, M. M. (2019). 1, 4 Dithiane 2, 5 Diol : An Versatile Monomer to Synthesis Aliphatic Random Copolyester with Biomedical Application. Oriental Journal of Chemistry, 35(2), 671-678. View Source
